molecular formula C14H15NO4S2 B7587744 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid

3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid

Cat. No. B7587744
M. Wt: 325.4 g/mol
InChI Key: DWRKDAYULMKQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid, also known as MTEB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MTEB is a sulfonamide derivative that has been synthesized using various methods. In

Mechanism of Action

3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid exerts its biological effects by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the biosynthesis of folate, which is essential for the growth and survival of bacteria. 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of cancer. Additionally, 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. Additionally, 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid in lab experiments. It can be difficult to obtain large quantities of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid, and its stability can be affected by various factors, such as temperature and pH.

Future Directions

There are several future directions for the study of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid. One potential direction is the development of new antibiotics based on the structure of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid. Another potential direction is the further study of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid's potential use in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the long-term effects of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid on the human body and its potential side effects.

Synthesis Methods

3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2-bromo-5-methylthiophene followed by reaction with ethyl chloroformate and ammonium sulfamate. Another method involves the reaction of 3-aminobenzoic acid with 5-methylthiophene-2-sulfonyl chloride followed by reaction with ethyl chloroformate and ammonium sulfamate. These methods have been successfully used to synthesize 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid with high yield and purity.

Scientific Research Applications

3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been extensively studied for its potential applications in various fields. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-[1-(5-methylthiophen-2-yl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9-6-7-13(20-9)10(2)15-21(18,19)12-5-3-4-11(8-12)14(16)17/h3-8,10,15H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRKDAYULMKQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.